4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene
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Overview
Description
4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene is an aromatic compound characterized by the presence of methoxymethoxy and trifluoroacetyl groups attached to a chlorobenzene ring
Mechanism of Action
Target of Action
Compounds with similar structures have been used in palladium-catalyzed direct arylation, cyclopalladation, and oxidative heck reaction .
Mode of Action
It is known that trifluoroacetylated hydrazone is an active intermediate in certain reactions . This suggests that the compound may interact with its targets through the formation of this intermediate.
Biochemical Pathways
The trifluoromethyl group, which is part of the compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may affect pathways related to these applications.
Result of Action
The trifluoromethyl group, which is part of the compound, is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may have significant effects in these areas.
Action Environment
It is known that certain compounds with similar structures react with water , suggesting that the compound’s action may be influenced by the presence of water and other environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoroacetyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to ensure the efficient and safe handling of reagents and intermediates. The exact conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene can undergo various chemical reactions, including:
Electrophilic Substitution: The presence of electron-donating and electron-withdrawing groups on the benzene ring can influence its reactivity towards electrophilic substitution reactions.
Nucleophilic Substitution: Under certain conditions, the chlorine atom can be replaced by nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitric acid, and sulfuric acid.
Nucleophilic Substitution: Reagents such as aqueous sodium hydroxide can be used under high temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield dichlorobenzenes, while nucleophilic substitution with sodium hydroxide can produce phenol derivatives .
Scientific Research Applications
4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoyl chloride: An important intermediate used in organic synthesis and pharmaceuticals.
Chlorobenzene: A simpler aromatic compound used as a solvent and intermediate in chemical reactions.
Uniqueness
4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity compared to similar compounds
Properties
IUPAC Name |
1-[5-chloro-2-(methoxymethoxy)phenyl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c1-16-5-17-8-3-2-6(11)4-7(8)9(15)10(12,13)14/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWXSUDMCDBKPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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